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Compound of Interest

Compound Name: GS-9191

Cat. No.: B607746 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GS-9191, a novel prodrug of the

nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG). GS-9191 has been

investigated for its antiproliferative properties, particularly in the context of human

papillomavirus (HPV)-induced lesions. This document details its chemical structure,

physicochemical properties, mechanism of action, and summarizes key experimental findings

and protocols.

Chemical Structure and Physicochemical Properties
GS-9191 is a lipophilic double prodrug designed to enhance the cellular permeability of its

active metabolite, PMEG.[1][2] Its chemical and physical characteristics are summarized below.
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Property Value Reference

IUPAC Name

l-phenylalanine,N,N′-[[[2-[2-

amino-6-

(cyclopropylamino)-9H-purin-9-

yl]

ethoxy]methyl]phosphinylidene

]bis-, bis(2-methylpropyl) ester

[1]

CAS Number 859209-84-0 [3]

Molecular Formula C₃₇H₅₁N₈O₆P [4]

Molecular Weight 734.82 g/mol [4]

SMILES

CC(C)COC(--INVALID-LINK--

NP(COCCN2C3=NC(N)=NC(N

C4CC4)=C3N=C2)(N--

INVALID-LINK--

CC5=CC=CC=C5)=O)=O

[3]

Lipophilicity (logD) 3.4 [1]

Solubility
Soluble in DMSO at 7.35

mg/mL (10 mM)
[4]

Storage

Pure form: -20°C for up to 3

years. In solvent: -80°C for up

to 1 year.

[4]

Mechanism of Action
GS-9191 exerts its antiproliferative effects through a multi-step intracellular activation process

that culminates in the inhibition of DNA synthesis.[1][2]

Cellular Uptake: As a lipophilic compound, GS-9191 is designed to efficiently cross cell

membranes via passive diffusion.[1]

Intracellular Metabolism: Once inside the cell, GS-9191 undergoes enzymatic and chemical

transformations to release the active components. This process involves hydrolysis of the
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ester and phenylalanine moieties.[1][5]

Activation to PMEG: The prodrug is metabolized to 9-(2-phosphonylmethoxyethyl)-N⁶-

cyclopropyl-2,6,diaminopurine (cPrPMEDAP), which is subsequently deaminated to form

PMEG.[1][2]

Phosphorylation: Cellular kinases phosphorylate PMEG to its active diphosphate form,

PMEG diphosphate (PMEG-DP).[1]

Inhibition of DNA Polymerase: PMEG-DP acts as a potent inhibitor of DNA polymerase α and

β, with weaker activity against mitochondrial DNA polymerase γ.[1][2] This inhibition halts

DNA replication.

Cell Cycle Arrest and Apoptosis: The disruption of DNA synthesis leads to cell cycle arrest in

the S phase, which subsequently induces apoptosis (programmed cell death).[1][2]

The intracellular activation pathway of GS-9191 is depicted in the diagram below.
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Caption: Intracellular activation pathway of GS-9191.

Antiproliferative Activity
GS-9191 has demonstrated potent antiproliferative activity, particularly against HPV-positive

cell lines.[1]
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Cell Type EC₅₀ (nM)

HPV-Positive Cells as low as 0.03

Non-HPV-Infected Cells 1 - 15

PMEG (Metabolite) ~207

cPrPMEDAP (Metabolite) ~284

Data sourced from[1][2]

Inhibition of DNA Polymerases and Synthesis
The active metabolite of GS-9191, PMEG-DP, directly inhibits DNA polymerases. The

compound also effectively inhibits DNA synthesis in a dose-dependent manner.[1]

Table 1: Inhibition of DNA Polymerases by PMEG-DP

DNA Polymerase IC₅₀ (µM)

Polymerase α 2.5

Polymerase β 1.6

Polymerase γ (mitochondrial) 59.4

Data sourced from[1][2][6]

Table 2: Inhibition of DNA Synthesis (BrdU Incorporation)

Cell Line EC₅₀ (nM)

SiHa (HPV-16 positive) 0.89

HEL (Human Embryonic Lung) 275

Data sourced from[1]
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Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of

findings.

Antiproliferative Activity Assay
The antiproliferative activity of GS-9191 is determined using a cell proliferation assay.

Cell Culture: HPV-transformed carcinoma cell lines (e.g., SiHa, CaSki), non-HPV-

transformed cell lines, and primary cell cultures are seeded in 96-well plates and incubated.

Compound Addition: Cells are exposed to serial dilutions of GS-9191, PMEG, and

cPrPMEDAP.

Incubation: The plates are incubated for a defined period (e.g., 3-7 days).

Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS or MTT

assay).

Data Analysis: The 50% effective concentration (EC₅₀) values are calculated by generating

sigmoidal dose-response curves using appropriate software (e.g., GraphPad Prism).[7]

Cell Cycle Analysis
Flow cytometry is used to analyze the effect of GS-9191 on the cell cycle.

Cell Treatment: Cells are plated and treated with GS-9191 at a concentration multiple of its

EC₅₀ (e.g., 10x EC₅₀).

Incubation: Cells are incubated for a specified time (e.g., 48 hours).[1]

Nuclear Staining: The cells are harvested, fixed, and their nuclear DNA is stained with

propidium iodide (PI).[7]

Flow Cytometry: The DNA content of individual nuclei is quantified using a flow cytometer.

Data Analysis: The percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M) is

determined.
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The general workflow for evaluating the cellular effects of GS-9191 is illustrated below.
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Caption: Experimental workflow for GS-9191 evaluation.

In Vitro Cellular Metabolism
Cell Incubation: Various cell lines (e.g., SiHa, CaSki, PHK) are incubated with a defined

concentration of GS-9191 (e.g., 1 µM) for a set time (e.g., 32 hours).[1][7]

Cell Lysis: Cells are collected and resuspended in a solution (e.g., 0.2% formic acid or 80%

methanol) to lyse the cells and extract the metabolites.[1][7]

LC-MS/MS Analysis: The concentrations of GS-9191 and its metabolites (cPrPMEDAP and

PMEG) in the cell lysate are determined using liquid chromatography coupled to tandem

mass spectrometry (LC-MS/MS).[1][7]

Preclinical and Clinical Findings
Animal Model
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In the cottontail rabbit papillomavirus (CRPV) model, topical application of GS-9191 ointment

demonstrated significant efficacy.[1][2]

A dose-dependent reduction in the size of papillomas was observed.[1][2]

At the highest concentration tested (0.1%), cures were evident after 5 weeks of treatment.[1]

[2]

No recurrence of lesions was observed during a 30-day follow-up period.[1][2]

Clinical Trials
A Phase 2 clinical trial (NCT00499967) was conducted to evaluate the safety and effectiveness

of topical GS-9191 ointment for the treatment of anogenital warts.[7]

Study Design: The study involved the application of GS-9191 ointment at concentrations of

0.01%, 0.03%, or 0.1%.[7]

Dosing Regimen: The ointment was applied topically for 5 consecutive nights, followed by a

9-night off-ointment period, constituting one cycle.[7]

Conclusion
GS-9191 is a potent antiproliferative agent that, through its active metabolite PMEG-DP,

effectively inhibits DNA synthesis, leading to cell cycle arrest and apoptosis. Its design as a

lipophilic prodrug facilitates cellular uptake, resulting in significantly greater potency than its

metabolites alone. Preclinical and early clinical data suggest its potential utility as a topical

treatment for HPV-induced lesions. Further research and clinical evaluation are warranted to

fully establish its therapeutic role.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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